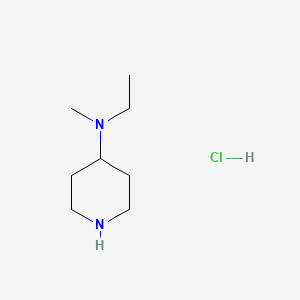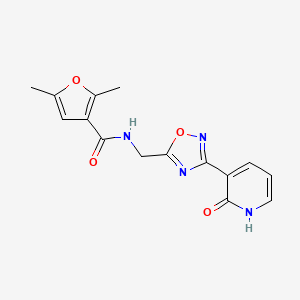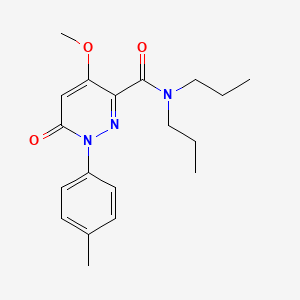![molecular formula C21H25N5O3 B2836056 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 904371-97-7](/img/structure/B2836056.png)
6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that likely belongs to the class of purines . Purines are key components of many important biomolecules like DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques like X-ray crystallography . The structure of the compound would likely involve a purine core with various substituents attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. Common reactions for purines include substitution reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Properties
Research on mesoionic purinone analogs, including compounds structurally related to the queried chemical, highlights the synthesis of these compounds from precursor molecules such as 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in specific tautomeric forms and are capable of undergoing hydrolytic ring-opening reactions. This kind of research lays the groundwork for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Coburn & Taylor, 1982).
Biological Activity and Applications
The condensation reactions involving ethoxycarbonyl components and polymethyleneimidazoles have led to the synthesis of polymethylenehypoxanthines, precursors to various substituted purines. These compounds have been studied for their antiviral and antihypertensive activities, suggesting potential therapeutic applications. Such studies contribute to the drug discovery process by identifying new compounds with desirable biological activities (Nilov et al., 1995).
Structural and Molecular Studies
Investigations into the structure-activity relationships of arylpiperazinylalkyl purine derivatives have revealed insights into their receptor affinities and pharmacological potential. Specifically, research on compounds with purine-2,4-dione and purine-2,4,8-trione nuclei has shown varied receptor activities, with some compounds identified as potential ligands for serotonin and dopamine receptors. These findings are crucial for the development of new therapeutic agents with antidepressant and anxiolytic-like activities (Zagórska et al., 2015).
Chemical Reactions and Transformations
Research on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones has provided insights into the intramolecular alkylation processes of purine derivatives. These studies contribute to the broader field of organic chemistry by expanding the toolkit of reactions available for synthesizing complex heterocyclic compounds, which are often found in biologically active molecules (Simo et al., 1998).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This would depend on the specific structure of the compound and its physicochemical properties.
Safety and Hazards
特性
IUPAC Name |
6-(2-ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-6-29-16-10-8-7-9-15(16)26-14(4)12-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHWXNEBQFPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2835973.png)
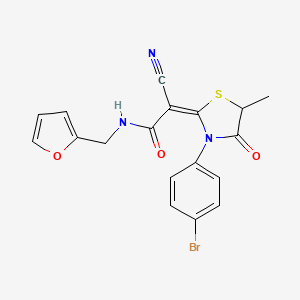
![2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride](/img/structure/B2835975.png)
![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)

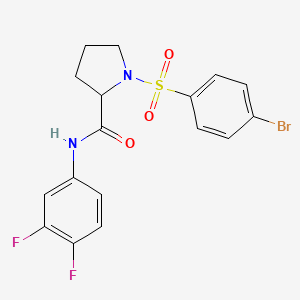
![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)
